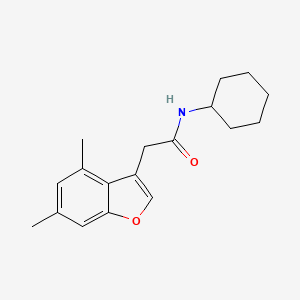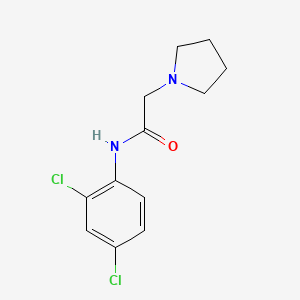![molecular formula C17H23ClN2O5S B4188784 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4188784.png)
4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
説明
4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, commonly known as CP-698, 429, is a potent and selective inhibitor of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for producing prostaglandins, which are involved in inflammation and pain. CP-698, 429 has been extensively studied for its potential applications in treating various inflammatory conditions, including arthritis, cancer, and Alzheimer's disease.
作用機序
CP-698, 429 works by selectively inhibiting the activity of 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, which is responsible for producing prostaglandins. Prostaglandins are involved in inflammation and pain, so by inhibiting their production, CP-698, 429 can reduce inflammation and pain.
Biochemical and Physiological Effects
CP-698, 429 has been shown to have a variety of biochemical and physiological effects. In animal models of arthritis, CP-698, 429 has been shown to reduce inflammation and pain. CP-698, 429 has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, CP-698, 429 has been shown to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using CP-698, 429 in lab experiments is its selectivity for 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine. This allows researchers to specifically target the inflammatory pathway without affecting other pathways that may be important for normal physiological function. However, one limitation of using CP-698, 429 in lab experiments is its potential toxicity. CP-698, 429 has been shown to have toxic effects on the liver and kidneys at high doses, so researchers must be careful when using it in experiments.
将来の方向性
There are several future directions for research on CP-698, 429. One area of interest is its potential use in treating cancer. CP-698, 429 has been shown to inhibit the growth of cancer cells in vitro and in animal models, so further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in treating Alzheimer's disease. CP-698, 429 has been shown to reduce inflammation in the brain and improve cognitive function in animal models, so further research is needed to determine its potential as an Alzheimer's disease treatment. Finally, researchers may be interested in developing new 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine inhibitors based on the structure of CP-698, 429 with improved selectivity and reduced toxicity.
科学的研究の応用
CP-698, 429 has been extensively studied for its potential applications in treating various inflammatory conditions. It has been found to be effective in reducing inflammation and pain in animal models of arthritis and other inflammatory diseases. CP-698, 429 has also been studied for its potential use in treating cancer, as 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is overexpressed in many types of cancer cells. Additionally, CP-698, 429 has been studied for its potential use in treating Alzheimer's disease, as inflammation is believed to play a role in the development and progression of the disease.
特性
IUPAC Name |
[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5S/c1-24-16-5-4-14(11-15(16)18)26(22,23)20-6-2-3-13(12-20)17(21)19-7-9-25-10-8-19/h4-5,11,13H,2-3,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDDRPBOFFDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylthio)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4188704.png)
![N-benzyl-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4188714.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4188725.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B4188735.png)
![N-allyl-2-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4188736.png)


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4188756.png)
![methyl 4-[4-(benzyloxy)phenyl]-6-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4188763.png)
![ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4188792.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol ethanedioate (salt)](/img/structure/B4188793.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]imidodicarbonimidic diamide hydrochloride](/img/structure/B4188809.png)
![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B4188813.png)